molecular formula C13H14N2 B12812762 4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine

4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B12812762
M. Wt: 198.26 g/mol
InChI Key: UVCKHZBFJDZSOJ-UHFFFAOYSA-N
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Description

Significance of the Biphenylamine Scaffold in Organic and Materials Chemistry

The biphenylamine scaffold is a privileged structure in both organic and materials chemistry due to its rigid, yet conformationally flexible, nature. cncb.ac.cn The two phenyl rings, connected by a single carbon-carbon bond, can rotate relative to each other, and the degree of this torsion influences the molecule's electronic and steric properties. nih.gov This structural feature is fundamental to the design of molecules with specific functions.

In organic synthesis, the biphenyl (B1667301) scaffold is a key building block for a wide array of complex molecules, including natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis. arabjchem.org The presence of the amine group in biphenylamines introduces a site for further functionalization, allowing for the construction of diverse molecular architectures. numberanalytics.com For instance, the amino group can be readily acylated, alkylated, or used in coupling reactions to introduce new functionalities. asianpubs.org

In the realm of materials chemistry, biphenyl derivatives are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. researchgate.net The extended π-system of the biphenyl core contributes to desirable electronic and photophysical properties. The introduction of an amino group can further modulate these properties, making biphenylamines attractive candidates for use as charge-transporting materials, fluorescent probes, and components of conductive polymers. The ability to tune the electronic characteristics through substitution on the phenyl rings allows for the rational design of materials with tailored optical and electronic behaviors. researchgate.net

Overview of Research Trajectories for Aromatic Amines and Biphenyl Derivatives

Research into aromatic amines and biphenyl derivatives has followed several key trajectories, driven by their broad applicability. Aromatic amines are fundamental building blocks in the synthesis of a vast number of commercial products, including dyes, pigments, and agrochemicals. numberanalytics.com The reactivity of the amino group, coupled with the stability of the aromatic ring, makes them versatile intermediates in organic synthesis. numberanalytics.com

A significant area of research has been the development of new synthetic methodologies for the preparation of functionalized aromatic amines and biphenyls. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of these compounds, allowing for the efficient construction of carbon-carbon and carbon-nitrogen bonds. acs.orgnih.gov These methods offer high functional group tolerance and have enabled the synthesis of increasingly complex biphenyl derivatives. acs.orgnih.gov More recently, photoredox catalysis has emerged as a powerful tool for the direct C-H amination of arenes, providing a more atom-economical approach to these valuable compounds. nih.gov

Another major research focus is the application of biphenyl derivatives in medicinal chemistry. The biphenyl scaffold is present in numerous approved drugs and clinical candidates. For example, derivatives of N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamide have been investigated as potent anticonvulsants that modulate the activity of sodium channels. acs.org The ability to systematically vary the substituents on the biphenyl rings allows for the fine-tuning of pharmacological activity and the exploration of structure-activity relationships. acs.org

Structural Features and Chemical Versatility of 4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine Derivatives

The compound this compound possesses a unique set of structural features that contribute to its chemical versatility. The presence of two distinct amine functionalities—a primary aromatic amine and a primary benzylic amine—on opposite ends of the rigid biphenyl backbone opens up a wide range of possibilities for selective chemical transformations.

The primary aromatic amine at the 4-position exhibits reactivity characteristic of anilines. It can undergo diazotization followed by coupling reactions to introduce a variety of substituents. Furthermore, it can participate in amide bond formation and N-alkylation reactions. The aminomethyl group at the 4'-position, being a benzylic amine, displays different reactivity. It is generally more basic than the aromatic amine and can be selectively functionalized under conditions that would not affect the less nucleophilic aniline-type amine. wikipedia.org This differential reactivity allows for the stepwise modification of the molecule, enabling the synthesis of a diverse library of derivatives.

The bifunctional nature of this compound makes it an attractive monomer for polymerization reactions. The two amine groups can react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The rigid biphenyl unit in the polymer backbone would be expected to impart thermal stability and potentially interesting liquid crystalline properties to the resulting materials.

The table below provides a summary of the key structural features and potential applications of derivatives of this compound.

Structural Feature Chemical Reactivity/Property Potential Application
Primary Aromatic Amine (-NH₂)Diazotization, Acylation, AlkylationSynthesis of azo dyes, pharmaceutical intermediates
Primary Benzylic Amine (-CH₂NH₂)More basic, selective alkylation/acylationMonomer for polyamides/polyureas, ligand synthesis
Biphenyl BackboneRigid, extended π-systemThermally stable polymers, liquid crystals, fluorescent materials

While direct research on this compound is not extensively reported in the literature, the known chemistry of its constituent functional groups and the broader class of biphenylamines provides a strong foundation for predicting its utility in advanced chemical research. The synthesis of such a molecule would likely involve a multi-step sequence, potentially utilizing a Suzuki coupling to form the biphenyl core, followed by functional group manipulations to introduce the amino and aminomethyl groups. For instance, a plausible route could involve the coupling of a protected aminoboronic acid with a protected aminomethylphenyl halide, followed by deprotection steps.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-[4-(aminomethyl)phenyl]aniline

InChI

InChI=1S/C13H14N2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9,14-15H2

InChI Key

UVCKHZBFJDZSOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for 4 Aminomethyl 1,1 Biphenyl 4 Amine and Its Derivatives

Established Synthetic Routes to Aminobiphenyl Scaffolds

The creation of the aminobiphenyl framework can be approached in two primary ways: by forming the biphenyl (B1667301) bond between two appropriately functionalized benzene (B151609) rings or by functionalizing a pre-existing biphenyl core.

One of the most fundamental and widely used methods for the preparation of aromatic amines is the reduction of the corresponding nitro compounds. wikipedia.orgsci-hub.st This transformation is a cornerstone of industrial and laboratory synthesis. wikipedia.orgsci-hub.st For a molecule like 4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine, a plausible synthetic route involves the preparation of a dinitro or a nitro-nitrile biphenyl precursor, followed by a reduction step.

A common precursor would be 4-nitro-4'-nitromethylbiphenyl or, more feasibly, 4-nitro-[1,1'-biphenyl]-4'-carbonitrile. The latter allows for the simultaneous or sequential reduction of both the nitro group to an amine and the nitrile group to a primary amine (aminomethyl group). The reduction of nitroaromatics is a robust industrial process, often accomplished via catalytic hydrogenation or using metals in acidic media. wikipedia.orggoogle.com

Numerous reagents and catalytic systems are effective for this transformation, offering varying degrees of chemoselectivity, which is crucial when other reducible functional groups are present. sci-hub.st Catalytic hydrogenation using catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide is highly efficient. wikipedia.orgjsynthchem.com Metal-based reductions, such as using iron powder in the presence of an acid like acetic acid or hydrochloric acid (a variant of the Béchamp reduction), are also common. wikipedia.orgsci-hub.st More modern methods may employ reagents like trichlorosilane, which offers high chemoselectivity and avoids metal contamination. google.combeilstein-journals.org

Table 1: Common Reagents for Nitro Group Reduction

Reagent/System Conditions Notes
H₂, Pd/C, PtO₂, or Raney Ni Catalytic amount, various solvents (Ethanol, Ethyl Acetate) Highly efficient and widely used in industry. wikipedia.orgsci-hub.st
Iron (Fe) powder Acidic medium (e.g., Acetic Acid, HCl) A classic, cost-effective method. wikipedia.org
Tin(II) Chloride (SnCl₂) Acidic solution A common laboratory-scale reagent. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic system Can offer selectivity in the presence of other reducible groups. wikipedia.org

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds, including the aryl-aryl bond that forms the biphenyl scaffold. rsc.orgnih.gov These methods offer high functional group tolerance and allow for the convergent synthesis of complex molecules from simpler building blocks.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govchemrxiv.org It is a go-to method for synthesizing biphenyl derivatives due to its mild reaction conditions, commercial availability of reagents, and high tolerance for various functional groups. mdpi.com

To synthesize the target molecule, a plausible Suzuki coupling would involve reacting a protected 4-aminophenylboronic acid with a protected 4-(aminomethyl)halobenzene, or vice versa. For instance, (4-aminophenyl)boronic acid could be coupled with 1-(bromomethyl)-4-iodobenzene where the amino groups are suitably protected (e.g., as Boc-amides) to prevent side reactions. The preparation of aminobiphenyl intermediates via direct cross-coupling is an area of active exploration. chemrxiv.org Recent advancements have even led to an "aminative Suzuki-Miyaura coupling" that forms a C-N-C linkage instead of a C-C bond, highlighting the reaction's adaptability. snnu.edu.cnresearchgate.net

Table 2: Typical Suzuki-Miyaura Reaction Components

Component Example Role
Aryl Halide/Triflate 4-Iodoaniline or 4-Bromoaniline (B143363) derivative Electrophile
Arylboronic Acid/Ester (4-(Aminomethyl)phenyl)boronic acid derivative Nucleophile
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂ (dba)₃ Catalyst for the cross-coupling cycle
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron species

The Negishi cross-coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is particularly valuable for its high reactivity and ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds. wikipedia.orgnih.gov While sensitive to air and water, organozinc reagents exhibit excellent functional group tolerance, making the Negishi coupling a powerful tool in total synthesis. wikipedia.orgrsc.org

For the synthesis of this compound, one could envision coupling a (4-halophenyl)methanamine derivative with a 4-haloaniline derivative that has been converted into an organozinc reagent. organic-chemistry.org The reaction is notable for its effectiveness in preparing unsymmetrical biaryls. organic-chemistry.org Palladium catalysts generally provide higher yields and broader functional group compatibility compared to nickel. wikipedia.org

Table 3: Key Features of Negishi Coupling for Biaryl Synthesis

Feature Description
Organometallic Reagent Organozinc halides (R-Zn-X)
Electrophile Aryl halides (I, Br, Cl) or triflates
Catalyst Typically Palladium (e.g., Pd(PPh₃)₄) or Nickel complexes. wikipedia.org
Key Advantage High reactivity and ability to couple various carbon hybridizations. wikipedia.org

| Limitation | Reagents are sensitive to moisture and oxygen. wikipedia.org |

The Ullmann reaction, first reported in 1901, is a classic method for synthesizing symmetric biaryl compounds by coupling two molecules of an aryl halide using copper metal at high temperatures. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions are harsh, modern "Ullmann-type" reactions have been developed that use catalytic amounts of copper (or sometimes palladium or nickel) and proceed under milder conditions. wikipedia.orgfrontiersin.org These newer protocols have broadened the reaction's scope, including the synthesis of unsymmetrical biaryls. wikipedia.org

The synthesis of the target aminobiphenyl could be achieved by the cross-coupling of a 4-haloaniline derivative with a 4-halo-benzylamine derivative in the presence of a copper catalyst. The use of ligands, such as amino acids or phenanthrolines, can significantly improve the efficiency and lower the required reaction temperature. researchgate.net

Table 4: Comparison of Ullmann Reaction Variants

Reaction Type Conditions Substrate Scope
Classic Ullmann Stoichiometric copper powder, high temperatures (>200 °C). frontiersin.org Primarily for symmetric biaryls, often requiring electron-withdrawing groups on the aryl halide. wikipedia.org

| Ullmann-Type | Catalytic copper (CuI), ligands, base, milder temperatures (60-120 °C). frontiersin.org | Broader scope, including unsymmetrical biaryls and various nucleophiles (amines, phenols). frontiersin.orgresearchgate.net |

The Wurtz-Fittig reaction is an extension of the Wurtz reaction, involving the coupling of an aryl halide with an alkyl halide in the presence of sodium metal to form a substituted aromatic compound. wikipedia.orgvedantu.com A related process, the Fittig reaction, couples two aryl halides to create a biphenyl. youtube.com This method is one of the oldest for forming aryl-aryl bonds. nih.gov

The reaction typically proceeds through either a radical or an organosodium intermediate mechanism. wikipedia.orgvedantu.com However, its practical application in modern synthesis is limited due to several drawbacks, including the harsh reaction conditions (using metallic sodium) and the frequent formation of side products from homocoupling (aryl-aryl and alkyl-alkyl). nih.govvedantu.com For synthesizing a complex molecule like this compound, the Wurtz-Fittig reaction would be a poor choice due to its lack of selectivity and low tolerance for functional groups.

Table 5: Wurtz-Fittig Reaction Overview

Component Description
Reactants An aryl halide and an alkyl halide. vedantu.com
Coupling Agent Sodium metal. vedantu.com
Product Alkyl-substituted aromatic compound. vedantu.com

| Major Limitation | Formation of homocoupling byproducts and lack of functional group tolerance. nih.gov |

Direct Amination and Functionalization of Biphenyl Systems

The direct introduction of amino groups onto a biphenyl scaffold is a formidable challenge in synthetic chemistry. Research has focused on the C-H functionalization of biphenyl derivatives, which provides a direct route to modification. A notable strategy involves the use of a nitrile functional group to direct the activation of a remote C-H bond at the meta-position. escholarship.org This method allows for transformations like olefination, acetoxylation, and iodination on the biphenyl ring system. escholarship.org The resulting nitrile-functionalized biphenyl can then be converted into an amine, providing a pathway to aminobiphenyl structures. escholarship.org For instance, the reduction of a nitrile group can yield a primary amine like an aminomethyl group. escholarship.orgbeilstein-journals.org

Another approach involves the functionalization of unprotected cyclic secondary amines through a one-pot procedure that generates an imine intermediate via intermolecular hydride transfer, which is then captured by a nucleophile. nih.gov While this has been demonstrated for cyclic amines, the principles of generating an imine or a related intermediate from a precursor on the biphenyl ring could be applied. Palladium-catalyzed reactions have also been explored for the meta-C-H alkenylation of nitroarenes, which can subsequently be reduced to amines. researchgate.net These methods, while not always directly yielding the para-substituted target, are crucial for creating diverse functionalized biphenyls that serve as precursors to complex amines. escholarship.orgresearchgate.net

Green Chemistry Approaches in the Synthesis of Aromatic Amines

The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines to reduce environmental impact and improve safety. These approaches focus on using less hazardous reagents, renewable feedstocks, and more efficient reaction conditions.

Aqueous and Strong-Acid-Free Diazotization–Iodination Methodologies

The Sandmeyer reaction, a classic method for converting aromatic amines to aryl halides via a diazonium salt, traditionally uses strong acids (like H₂SO₄ or HCl) and sodium nitrite (B80452), which can release toxic nitrogen oxides. thieme-connect.com Green chemistry has driven the development of milder, safer alternatives.

One such method involves the sequential diazotization-iodination of aromatic amines in water using a reusable polymeric diazotization agent and p-toluenesulfonic acid, which is a weakly acidic medium. thieme-connect.com This approach avoids strong mineral acids, operates at room temperature, and allows for easy isolation of pure products. thieme-connect.com Other eco-friendly methods utilize solid acid catalysts like silica (B1680970) sulfuric acid or sulfonated cation exchangers, which can be easily filtered from the reaction mixture. researchgate.nettpu.ru Researchers have also developed procedures that occur in aqueous pastes by grinding the amine with an accessible and ecologically safer acidic reagent like sodium hydrogen sulfate, followed by the addition of sodium nitrite and potassium iodide. tpu.ru These solvent-free or aqueous methods significantly reduce waste and avoid the hazards associated with strong acids and volatile organic solvents. thieme-connect.comresearchgate.nettpu.ru

Comparison of Green Diazotization-Iodination Methods
MethodReagentsConditionsAdvantagesYields
Polymeric Resin'Resin NO₂⁻', p-TsOH, KIWater, Room TempReusable resin, mild acidity, no toxic byproducts. thieme-connect.comHigh thieme-connect.com
Solid Acid CatalystNaNO₂, Silica Sulfuric Acid, KISolvent-free, Room TempAvoids harmful acids and toxic solvents. researchgate.net54-97% researchgate.net
Aqueous PasteNaHSO₄, NaNO₂, KIGrinding, Room TempAccessible, ecologically safe acidic reagent. tpu.ruModerate to Good tpu.ru
Acidic Ionic Liquid[H-NMP]HSO₄, NaNO₂, NaIAqueous, Room TempMild conditions, short reaction times. ijcce.ac.irGood ijcce.ac.ir

Bio-based Feedstocks for Aromatic Amine Synthesis, including Lignin-Derived Monomers

A key goal of green chemistry is to replace petrochemical feedstocks with renewable resources. acs.org Lignin, a major component of biomass, is the largest natural source of aromatic compounds and presents a promising feedstock for producing bio-aromatic chemicals. uantwerpen.bersc.org Lignin depolymerization strategies can yield mixtures of para-substituted phenolic monomers, such as 4-propylguaiacol. uantwerpen.be

These lignin-derived monomers can be converted into valuable aromatic amines. acs.orgfao.org One strategy involves introducing a nitrogen atom via a Beckmann rearrangement, which effectively replaces the propyl side chain of a monomer like 4-propylguaiacol with an amino group. uantwerpen.beacs.org This process uses inexpensive bulk chemicals and avoids the need for hazardous nitration steps, which are common in traditional aniline (B41778) synthesis. uantwerpen.be The transformation of all carbon atoms from the renewable monomer into valuable products enhances the atom economy of the process. fao.org

Catalytic Strategies for Aromatic Amine Production from Renewable Resources

Developing efficient catalysts is crucial for the conversion of renewable resources into amines. rsc.org Heterogeneous catalysts are particularly favored for their ease of separation and reusability. The catalytic amination of bio-based alcohols, derived from the carbohydrate fractions of biomass, is a significant area of research. rsc.orgacs.org

Ruthenium-based catalysts have shown high efficiency in these transformations. acs.orgchemistryviews.org For example, a Ru/C catalyst can be used for the hydrogenation-decarbonylation of amino acids to produce primary amines in water. chemistryviews.org Another strategy involves the "hydrogen borrowing" methodology, where a metal catalyst temporarily removes hydrogen from an alcohol to form an aldehyde or ketone. rsc.org This intermediate then reacts with an amine source (like ammonia), and the resulting imine is reduced by the catalyst returning the borrowed hydrogen. rsc.org This atom-economical process is effective for converting lignin-derived alcohols into amines. rsc.org

Microwave-Assisted Synthesis in Aminobiphenyl Chemistry

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. anton-paar.comyoutube.com By using microwave irradiation, reaction mixtures can be heated rapidly and efficiently to temperatures far above the boiling point of the solvent in sealed vessels. anton-paar.comnih.gov This superheating dramatically reduces reaction times, often from many hours to just a few minutes, while frequently improving product yields. nih.gov

In the context of aminobiphenyl chemistry, microwave assistance is particularly effective for C-N bond-forming reactions, such as the Buchwald-Hartwig amination. nih.gov Studies have shown that the synthesis of complex aminobiphenyls, which might take 24 hours using conventional heating, can be completed in 10-30 minutes under microwave irradiation with moderate to excellent yields. nih.gov This rapid and efficient heating makes MAOS a greener alternative by reducing energy consumption and enabling faster process development. nih.govresearchgate.net

Conventional vs. Microwave-Assisted Synthesis
Reaction TypeConventional HeatingMicrowave-Assisted Synthesis (MAOS)Key Advantage
Buchwald-Hartwig Amination~24 hours10-30 minutes nih.govDrastic reduction in reaction time. nih.gov
Friedländer Synthesis34% yield72% yield nih.govSignificant increase in product yield. nih.gov
General Organic SynthesisSlow, inefficient heatingRapid, direct heating of polar molecules. anton-paar.comEnergy efficiency and speed. anton-paar.comnih.gov

Green Acetylation of Primary Aromatic Amines

Acetylation is a fundamental reaction in organic synthesis, often used to protect amine groups during a multi-step process. ias.ac.in Traditional methods frequently employ acetic anhydride (B1165640) or acetyl chloride, which are corrosive and produce hazardous waste. researchgate.net Green acetylation methods aim to use acetic acid as both the acetylating agent and the solvent, with water being the only byproduct, thus maximizing atom economy. ias.ac.in

To overcome the slow reaction rate of acetic acid, mild and environmentally benign catalysts are used. ias.ac.in A simple system of tartaric acid in glacial acetic acid has been shown to be an inexpensive and effective catalyst for the N-acetylation of various primary aromatic amines, with good to excellent yields. ias.ac.inias.ac.in Other green approaches utilize catalytic amounts of zinc acetate (B1210297) under microwave irradiation, which also avoids harsh reagents and solvents. researchgate.net Continuous-flow acetylation using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst represents another selective and environmentally friendly method. nih.gov These processes are milder, generate less waste, and use more readily available and safer reagents than traditional methods. ias.ac.inresearchgate.net

Strategies for Introducing the Aminomethyl Moiety on Biphenyl Scaffolds

The introduction of an aminomethyl group onto a biphenyl scaffold can be achieved through several synthetic routes. Direct aminomethylation is often challenging due to issues with regioselectivity. Therefore, indirect methods, which involve the introduction of a precursor functional group at the desired position followed by its conversion to the aminomethyl group, are more commonly employed.

One of the most effective strategies involves the use of a cyano-substituted biphenyl intermediate. The biphenyl backbone is first synthesized, typically via a Suzuki-Miyaura coupling, to contain a cyano group at the 4'-position. This cyano group can then be readily reduced to the target aminomethyl group.

A plausible synthetic route starting from appropriate precursors is outlined below:

Step 1: Suzuki-Miyaura Coupling to form 4'-Cyano-[1,1'-biphenyl]-4-amine

The initial step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates the C-C bond between the two phenyl rings. A common approach is to couple an aryl halide with an arylboronic acid. For the synthesis of a precursor to the target molecule, 4-bromoaniline (with a protected amino group) can be coupled with 4-cyanophenylboronic acid. The amino group of 4-bromoaniline is typically protected to prevent side reactions.

Step 2: Reduction of the Cyano Group

Once the 4'-cyano-[1,1'-biphenyl]-4-amine scaffold is in place (and the 4-amino group is appropriately protected), the cyano group is reduced to an aminomethyl group. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, for instance using hydrogen gas with a palladium catalyst, is an effective method. Another powerful reducing agent for this purpose is lithium aluminum hydride (LiAlH4).

The following table summarizes the key reactions and reagents for this synthetic approach:

StepReaction TypeStarting MaterialsReagents/CatalystsKey Intermediate/Product
1Suzuki-Miyaura Coupling4-Bromoaniline (protected) and 4-Cyanophenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)4'-Cyano-[1,1'-biphenyl]-4-amine (protected)
2Reduction4'-Cyano-[1,1'-biphenyl]-4-amine (protected)Reducing agent (e.g., H₂/Pd, LiAlH₄)This compound (protected)
3DeprotectionThis compound (protected)Deprotection agent specific to the protecting group usedThis compound

An alternative strategy involves the introduction of a bromomethyl group, which can then be converted to the aminomethyl group.

Alternative Step 1: Formation of a Bromomethyl-Substituted Biphenyl

In this route, a biphenyl with a methyl group at the 4'-position, such as 4-methylbiphenyl (B165694), is first synthesized. This can be achieved through various coupling methods, including the Suzuki-Miyaura reaction between 4-bromotoluene (B49008) and phenylboronic acid. The resulting 4-methylbiphenyl is then subjected to benzylic bromination to yield 4'-(bromomethyl)-[1,1'-biphenyl].

Alternative Step 2: Conversion of the Bromomethyl Group to an Aminomethyl Group

The 4'-(bromomethyl)-[1,1'-biphenyl] can be converted to the corresponding amine through methods like the Gabriel synthesis. chemrxiv.org This classic method involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine. chemrxiv.org This approach avoids the direct use of ammonia, which can lead to over-alkylation.

The following table outlines this alternative synthetic pathway:

StepReaction TypeStarting MaterialsReagents/CatalystsKey Intermediate/Product
1aSuzuki-Miyaura Coupling4-Bromotoluene and Phenylboronic acidPd catalyst, Base4-Methylbiphenyl
1bBenzylic Bromination4-MethylbiphenylN-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN)4'-(Bromomethyl)-[1,1'-biphenyl]
2Gabriel Synthesis4'-(Bromomethyl)-[1,1'-biphenyl]1. Potassium phthalimide2. Hydrazine (N₂H₄)4'-(Aminomethyl)-[1,1'-biphenyl]

The synthesis of the specifically substituted this compound would require a more complex, multi-step sequence combining these strategies, likely involving protection and deprotection of the 4-amino group. For instance, a Suzuki coupling between a protected 4-aminophenylboronic acid and 4-cyanobromobenzene, followed by reduction of the cyano group and deprotection, represents a viable pathway.

Detailed research has demonstrated the feasibility of these individual steps. For example, the synthesis of various 4'-substituted-4-cyanobiaryls has been reported, showcasing the utility of the cyano group as a precursor. nih.gov Similarly, the preparation of bromomethyl-biphenyl compounds is documented in the patent literature. google.com The choice of a specific synthetic route will ultimately depend on factors such as the availability of starting materials, desired yield, and scalability of the process.

Chemical Reactivity and Functional Derivatization of 4 Aminomethyl 1,1 Biphenyl 4 Amine

Reactivity of Amine Functionalities

The presence of an unshared pair of electrons on the nitrogen atom makes amines both basic and nucleophilic. ncert.nic.in However, the chemical environment of each amine in 4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine dictates its relative reactivity. The benzylic aminomethyl group is generally more basic and a stronger nucleophile than the aromatic amino group. This is because the lone pair of electrons on the nitrogen of the aromatic amine is delocalized into the benzene (B151609) ring's π-system, making it less available for bonding with electrophiles. ncert.nic.in In contrast, the lone pair on the benzylic amine is localized, and the alkyl group is electron-releasing, enhancing its nucleophilicity. ncert.nic.in This difference in reactivity allows for selective chemical transformations.

Primary amines readily undergo nucleophilic substitution reactions with alkyl halides (alkylation) and acylating agents such as acid chlorides or anhydrides (acylation). ncert.nic.in Due to the higher nucleophilicity of the benzylic amine compared to the aromatic amine, selective mono-alkylation or mono-acylation can be achieved at the aminomethyl group under controlled conditions.

Alkylation: The reaction with an alkyl halide would preferentially occur at the more nucleophilic benzylic nitrogen. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to potential overalkylation. nih.gov Strategies to achieve monoalkylation include using a large excess of the diamine or employing specific methodologies like reductive amination or competitive deprotonation/protonation strategies. umich.edursc.org

Acylation: This transformation is generally easier to control than alkylation. The reaction with an acyl chloride or anhydride (B1165640) proceeds to form an amide. ncert.nic.in The significant difference in nucleophilicity between the two amine groups allows for a high degree of selectivity. The benzylic amine will react preferentially to form the corresponding amide, leaving the less reactive aromatic amine untouched, especially when using one equivalent of the acylating agent. nih.govrsc.org This selective acylation can also serve as a method for protecting the more reactive amine group while further transformations are carried out elsewhere on the molecule.

Table 1: Representative Selective Acylation Reactions

Acylating AgentReaction ConditionsMajor ProductNotes
Benzoyl Chloride (1 eq.)DCM, Base (e.g., Pyridine), 0 °C to RTN-((4'-amino-[1,1'-biphenyl]-4-yl)methyl)benzamideSelective acylation at the more nucleophilic benzylic amine. nih.gov
Acetic Anhydride (1 eq.)THF, RTN-((4'-amino-[1,1'-biphenyl]-4-yl)methyl)acetamidePreferential reaction at the benzylic amine. youtube.com
Benzoyl Chloride (>2 eq.)DCM, Base, HeatN,N'-([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(benzamide)Forced conditions can lead to diacylation of both amine groups.

Primary amines undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. wikipedia.orgiitk.ac.in This reaction involves a nucleophilic addition to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration. nih.gov The reaction is typically reversible. nih.govuokerbala.edu.iq

For this compound, reaction with a carbonyl compound presents several possibilities.

Selective Reaction: Using one equivalent of an aldehyde, it is possible to selectively form the imine at the more nucleophilic benzylic amine.

Di-imine Formation: With two or more equivalents of the aldehyde, a di-imine can be formed, involving both the benzylic and aromatic amine groups.

Stability: Schiff bases derived from aromatic aldehydes and aromatic amines are generally the most stable due to extended conjugation. uokerbala.edu.iq

The formation of Schiff bases is a versatile method for derivatization and is also used as a protecting strategy for primary amines. umich.edu

Table 2: Illustrative Schiff Base Formation Reactions

Carbonyl CompoundStoichiometry (Amine:Carbonyl)Expected Major Product
Benzaldehyde1:1(E)-N-((4'-amino-[1,1'-biphenyl]-4-yl)methyl)-1-phenylmethanimine
Benzaldehyde1:2(E)-N-(4'-(((E)-benzylideneamino)methyl)-[1,1'-biphenyl]-4-yl)-1-phenylmethanimine
Acetone1:1N-((4'-amino-[1,1'-biphenyl]-4-yl)methyl)propan-2-imine

The diazotization reaction, which is the treatment of a primary amine with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid), is highly specific to the type of amine. byjus.com

Aromatic Amine: Primary aromatic amines form relatively stable arenediazonium salts in cold conditions (0–5 °C). byjus.comorganic-chemistry.org These salts are exceptionally useful synthetic intermediates that can be converted into a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) via Sandmeyer, Schiemann, and other related reactions. byjus.com

Benzylic Amine: Primary aliphatic and benzylic amines also form diazonium salts, but these are extremely unstable and readily decompose, losing nitrogen gas (N₂) to form a carbocation. organic-chemistry.org This carbocation can then lead to a mixture of substitution and elimination products.

This stark difference in stability makes diazotization a powerful tool for the selective functionalization of the 4-amino group of this compound, leaving the aminomethyl group intact.

Table 3: Selective Diazotization and Subsequent Reactions

ReagentsIntermediateFinal Product ExampleReaction Name
1. NaNO₂, HCl, 0-5 °C 2. CuCl/HCl4'-(Aminomethyl)-[1,1'-biphenyl]-4-diazonium chloride4'-Aminomethyl-4-chloro-1,1'-biphenylSandmeyer Reaction
1. NaNO₂, HCl, 0-5 °C 2. CuCN/KCN4'-(Aminomethyl)-[1,1'-biphenyl]-4-diazonium chloride4'-(Aminomethyl)-[1,1'-biphenyl]-4-carbonitrileSandmeyer Reaction
1. NaNO₂, HBF₄, 0-5 °C 2. Heat4'-(Aminomethyl)-[1,1'-biphenyl]-4-diazonium tetrafluoroborate4'-Aminomethyl-4-fluoro-1,1'-biphenylSchiemann Reaction
1. NaNO₂, HCl, 0-5 °C 2. H₂O, Heat4'-(Aminomethyl)-[1,1'-biphenyl]-4-diazonium chloride4'-(Aminomethyl)-[1,1'-biphenyl]-4-ol-

N-acetylation is a specific form of N-acylation where an acetyl group is added to the amine. This is commonly achieved using reagents like acetic anhydride or acetyl chloride. youtube.com As with general acylation, the reaction is governed by the nucleophilicity of the amine. Therefore, the benzylic amine of this compound would be selectively acetylated under controlled conditions. N-acetylation is a common transformation and is also noted as a metabolic pathway for aromatic amines. wikipedia.org This reaction is often used to protect amines or to reduce their activating effect in electrophilic aromatic substitution.

Reactions Involving the Biphenyl (B1667301) Core

The biphenyl system itself is susceptible to attack by electrophiles. The reactivity and orientation of these substitutions are dictated by the existing functional groups on the rings.

The biphenyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. A phenyl substituent is known to be an activating group that directs incoming electrophiles to the ortho and para positions. pearson.compearson.com

In this compound, both rings are substituted with activating groups.

Ring A (with -NH₂): The amino group is a very strong activating, ortho, para-directing group. masterorganicchemistry.com

Ring B (with -CH₂NH₂): The aminomethyl group functions as a substituted alkyl group, which is also activating and ortho, para-directing. masterorganicchemistry.com

The powerful activating nature of the amino group makes its ring significantly more electron-rich and thus more susceptible to electrophilic attack than the ring bearing the aminomethyl group. quora.com Therefore, electrophilic substitution will preferentially occur on the ring with the 4-amino group, at the positions ortho to the amine (positions 3 and 5).

However, the high reactivity of the amino group can lead to side reactions, such as oxidation, and its basicity can lead to complexation with Lewis acid catalysts used in Friedel-Crafts reactions. For these reasons, it is common practice to first protect the amino group, typically by converting it to an amide (e.g., via N-acetylation). The resulting acetamido group is still an ortho, para-director but is less activating, allowing for more controlled substitutions.

Palladium-Catalyzed Transformations for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile platform for modifying the structure of this compound. nih.govyoutube.com The differing reactivity of the arylamine and the benzylic amine, as well as the potential for C-H bond activation on the biphenyl rings, allows for a range of strategic functionalizations. epa.govnih.gov

The primary aromatic amine ([1,1'-biphenyl]-4-amine moiety) is a prime site for classical palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of various aryl, heteroaryl, or alkyl substituents, leading to the formation of diaryl- or alkylarylamines. Such transformations are fundamental in tuning the electronic properties of the molecule. The choice of phosphine (B1218219) ligands is crucial in these reactions, with bulky, electron-rich ligands often promoting high catalytic activity for the coupling of aryl halides with amines. nih.gov

Furthermore, the biphenyl scaffold itself is amenable to palladium-catalyzed C-H functionalization. epa.govnih.gov Directed C-H activation, where a functional group guides the catalyst to a specific C-H bond, can be envisioned. For instance, the existing amine or a derivative could direct the palladium catalyst to an ortho-position on one of the phenyl rings, enabling the introduction of new functional groups and the synthesis of more complex, three-dimensional structures. epa.govrsc.org This strategy provides a streamlined approach to building molecular complexity without the need for pre-functionalized starting materials. nih.gov

The aminomethyl group (-CH₂NH₂) presents another handle for functionalization. While less common in cross-coupling, palladium catalysts can be employed in reactions involving this moiety, for example, in N-alkylation or related transformations under specific conditions. The selective protection of one amine group over the other would be a key strategy to control the outcome of these functionalization reactions.

Reaction Type Reacting Site Potential Transformation Key Conditions
Buchwald-Hartwig AminationAromatic Amine (-NH₂)Formation of diaryl- or alkylarylaminesPd catalyst, phosphine ligand, base
C-H ArylationBiphenyl C-H bondsIntroduction of aryl groupsPd catalyst, directing group, oxidant
N-Arylation (Aminomethyl)Benzylic Amine (-CH₂NH₂)Formation of N-aryl benzylic aminesPd catalyst, aryl halide, base

This interactive table summarizes potential palladium-catalyzed transformations on the this compound scaffold.

Synthesis of Advanced Derivatives with Specific Chemical Properties

The derivatization of this compound opens pathways to materials with tailored electronic and photophysical properties. A significant area of interest is the development of "push-pull" systems, which are crucial for applications in nonlinear optics, sensing, and organic electronics.

Push-Pull Systems with Intramolecular Charge Transfer Characteristics

Push-pull molecules are conjugated organic systems composed of an electron-donating (push) group and an electron-withdrawing (pull) group, connected by a π-conjugated spacer. frontiersin.org This architecture facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to a large change in dipole moment and unique photophysical properties, such as strong solvatochromism (a significant shift in fluorescence emission color with solvent polarity). frontiersin.orgbibliotekanauki.pl

In the context of this compound, the aminobiphenyl moiety serves as a potent electron-donating group. The biphenyl unit acts as the π-conjugated bridge. To complete the push-pull design, a strong electron-acceptor group must be introduced into the molecule. This can be achieved through palladium-catalyzed coupling reactions, for example, by coupling a halogenated acceptor group to the biphenyl backbone.

A synthetic strategy could involve the selective diazotization of the aromatic amine, followed by a Sandmeyer-type reaction to install a halide (e.g., -I or -Br). This halogenated biphenyl intermediate can then undergo a palladium-catalyzed cross-coupling reaction (like Suzuki, Stille, or Sonogashira coupling) to attach an electron-acceptor moiety, such as a cyano (-CN), nitro (-NO₂), or a dicyanovinyl group. youtube.com

Alternatively, the aromatic amine itself can be derivatized to enhance its donor strength (e.g., through N-alkylation) while an acceptor is built onto the other end of the biphenyl system. Studies on related donor-acceptor biphenyl derivatives have shown that the electronic properties and the extent of ICT can be finely tuned by modifying both the donor and acceptor groups. frontiersin.orgdntb.gov.ua For instance, replacing a dimethylamino donor with a diphenylamino group can significantly alter the emissive properties and prevent fluorescence quenching in polar solvents by sterically hindering the formation of a non-emissive twisted ICT state. frontiersin.orgdntb.gov.ua

Derivative Structure Donor Group Acceptor Group Expected ICT Property
4'-(Aminomethyl)-4-cyano-[1,1'-biphenyl]-NH₂ (on aminomethyl-phenyl)-CNModerate ICT
4'-(Dimethylaminomethyl)-4-nitro-[1,1'-biphenyl]-N(CH₃)₂ (on methyl-phenyl)-NO₂Strong ICT, high solvatochromism
Derivative with Pyrimidine Acceptor-NH₂ (on aminomethyl-phenyl)Pyrimidinyl groupTunable emission based on substitution

This interactive table illustrates hypothetical push-pull systems derived from this compound and their expected properties.

The resulting push-pull derivatives of this compound would be expected to exhibit significant ICT character, making them promising candidates for further investigation in materials science and photochemistry. nih.govresearchgate.net

Applications in Advanced Materials Science As a Building Block and Linker

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The precise geometry and reactive ends of biphenyl (B1667301) derivatives are fundamental to the creation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials are renowned for their high porosity and ordered, crystalline structures, which are crucial for applications in gas storage, separation, and catalysis.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net Imine-linked COFs, formed through the condensation reaction of amines and aldehydes, are particularly notable for their high stability. nih.govresearchgate.net The diamine nature of molecules like 4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine allows them to act as linear linkers, reacting with multitopic aldehydes to form two-dimensional (2D) or three-dimensional (3D) porous networks. researchgate.net

The synthesis of these materials often occurs under solvothermal conditions, though recent advancements have demonstrated successful formation in aqueous solutions at room temperature. nih.govdiva-portal.org The dynamic nature of the imine bond formation allows for error correction during synthesis, leading to highly crystalline materials. nih.gov The resulting COFs exhibit permanent porosity and significant thermal stability, with some frameworks stable up to 490°C. nih.gov The properties of the final COF, such as surface area and pore size, can be tuned by the choice of the amine and aldehyde monomers.

Key Research Findings in Imine-Linked COFs:

COF SystemMonomersKey FindingReference
HHU-COF-11,3,5-tris-(4-aminophenyl)triazine (TAPT) and 4,4′-biphenyldicarboxaldehydeSuccessful catalyst-free synthesis of an imine-linked COF with a BET surface area of 716 m²/g. nih.gov
Aqueous SynthesisVarious amine and aldehyde monomersA green, rapid (minutes) synthesis method for 16 different COFs in water at room temperature was developed by pre-activating aldehyde monomers with acetic acid. nih.govdiva-portal.org
Microplasma ElectrochemistryVarious amine and aldehyde monomersA rapid (minutes) synthesis of flexible imine-bond COFs under ambient conditions with a 1000-fold higher space-time yield than the solvothermal method. researchgate.net

While this compound itself is a diamine, the biphenyl scaffold is central to another important class of linkers for porous materials: biphenyl-dicarboxylates. These linkers, which feature carboxylic acid groups instead of amines, are widely used in the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers. nih.govacs.org By reacting with metal ions, these dicarboxylate linkers form extended networks with diverse topologies, ranging from 1D chains to complex 3D frameworks. nih.govacs.org

The rotational freedom of the biphenyl group allows the linker to adapt to the coordination preferences of different metal ions, leading to a wide variety of structures. nih.gov Amine-functionalized versions of these dicarboxylate linkers, such as 2-aminobiphenyl-4,4'-dicarboxylic acid, combine the coordinating ability of the carboxylates with the functionality of the amine group, which can be used for post-synthetic modification or to tune the chemical properties of the pores. chemsoon.comrsc.org This highlights the versatility of the substituted biphenyl scaffold in creating functional porous materials.

The design of porous materials like COFs and MOFs relies on several key principles related to the linker, such as the biphenylamine scaffold. nih.govresearchgate.netewha.ac.kr

Rigidity and Pre-organization: The rigid biphenyl unit provides a predictable geometry, which is crucial for the formation of ordered, crystalline frameworks rather than amorphous polymers.

Porosity Control: The length of the linker directly influences the pore size of the resulting material. The biphenyl scaffold provides a defined length that contributes to creating pores suitable for gas storage and separation. Porosity typically ranges from 70-90% in these scaffolds. nih.gov

Functionality: The amine groups on the biphenylamine scaffold are not just for forming the framework. They can be used to introduce specific functionalities. For instance, basic amine groups can enhance the selective capture of acidic gases like CO2. rsc.org

Modularity: The synthesis of COFs and MOFs is highly modular. By systematically changing the linker (e.g., adding different functional groups to the biphenyl rings) or the metal/organic node, the properties of the resulting material can be finely tuned. nih.gov

Interconnectivity: The number and position of the connecting groups (amines, carboxylates, etc.) on the scaffold determine the dimensionality and topology of the final network. rsc.org A linear bifunctional linker like this compound is ideal for creating 1D chains or linking together sheets in 2D materials.

Role in Polymer Synthesis and Hybrid Materials

The bifunctional nature of this compound makes it a valuable monomer for polymerization reactions. It can react with other monomers, such as diacyl chlorides or diepoxides, to form high-performance polymers like polyamides and polyimides. The rigid biphenyl unit incorporated into the polymer backbone can enhance thermal stability and mechanical strength.

Furthermore, this compound can be used to create organic-inorganic hybrid materials. For example, the amine groups can be used to graft the molecule onto the surface of inorganic nanoparticles or to create hybrid frameworks with cellulose (B213188) nanofibers, resulting in materials with combined properties, such as flexible and processable nanopapers with high porosity. nih.gov

Development of Organic Semiconductors and Optoelectronic Materials

Derivatives of diphenylamine (B1679370) are widely explored for their optoelectronic properties, which are tunable and make them suitable for applications in field-effect transistors, sensors, and light-emitting diodes. researchgate.net The biphenylamine core is an excellent electron-donating unit, a key component in many organic semiconductors. researchgate.netnih.gov These materials are typically composed of pi-bonded molecules and can have their electrical properties altered by charge injection or doping. wikipedia.org

In the field of organic electronics, biphenylamine derivatives are crucial for developing materials for Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs). researchgate.netmdpi.com The electron-donating nature of the biphenylamine core makes it a suitable component for hole-transporting layers (HTLs) in OLEDs, facilitating the injection and movement of positive charge carriers. acs.org

The structure of these molecules allows for the creation of materials with high thermal stability and specific energy levels required for efficient device performance. nih.gov By combining the biphenylamine donor with an electron-accepting unit within the same molecule (a D-A structure), it is possible to create materials that emit light at specific wavelengths, a critical feature for full-color displays. rsc.orgrsc.org The development of such materials is driven by the need for inexpensive, non-toxic, and efficient components for next-generation electronic devices. researchgate.net

Properties of Biphenyl-based Organic Semiconductors:

Material ClassKey PropertyApplicationReference
Biphenyl EnaminesHigh thermal stability and charge carrier mobility up to 2 × 10⁻² cm²V⁻¹s⁻¹.Potential for use in OLEDs and organic solar cells. nih.gov
Bistriazole with Biphenyl CoreWide bandgap and bipolar charge transport.Efficient blue phosphorescent OLED host material. acs.org
Arylamine Bithiophene DerivativesStrong photoluminescence.Green dopants for OLEDs. mdpi.com

Supramolecular Chemistry Involving the 4 Aminomethyl 1,1 Biphenyl 4 Amine Scaffold

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique structural complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. taylorfrancis.com The 4'-(aminomethyl)-[1,1'-biphenyl]-4-amine molecule, with its defined length, aromatic character, and terminal functional groups capable of protonation, is a prime candidate to act as a guest for various macrocyclic hosts.

Biphenyl-based Macrocycles (Biphen[n]arenes, Biphenyl-extended Pillararenes)

Biphen[n]arenes are a class of macrocycles constructed from biphenol units linked by methylene (B1212753) bridges, creating a box-like, electron-rich cavity. nih.govnih.gov These hosts are known to form stable inclusion complexes with organic cationic guests. nih.gov The protonated, dicationic form of this compound would be a suitable guest for a biphen nih.govarene host. The hydrophobic biphenyl (B1667301) core of the guest would likely reside within the π-rich cavity of the biphenarene, stabilized by π-π and CH-π interactions, while the cationic ammonium (B1175870) groups at each end could interact with the host's portals or with anions.

Similarly, biphenyl-extended pillararenes, which feature larger cavities than traditional pillararenes due to the inclusion of biphenyl units, are designed to accommodate larger guest molecules. The dimensions and rigidity of the this compound scaffold would align well with the structural parameters of these extended macrocycles, suggesting a strong potential for complex formation, although specific studies are yet to be published.

Interaction with Cucurbit[n]uril and other Macrocyclic Hosts

Cucurbit[n]urils (CB[n]) are barrel-shaped macrocycles with a hydrophobic cavity and two carbonyl-fringed portals that strongly bind to cationic guests. rsc.orgnih.gov The binding is typically driven by a combination of hydrophobic effects (encapsulation of the guest's nonpolar sections) and ion-dipole interactions between the guest's positive charges and the host's carbonyl portals. nih.gov

The this compound molecule is an excellent candidate for encapsulation by larger cucurbiturils like CB rsc.org or CB nih.gov. In its dicationic state (at acidic pH), the biphenyl core would be encapsulated within the hydrophobic cavity, and the two terminal -NH3+ groups would be positioned at the portals, forming strong ion-dipole interactions. This type of interaction is known to significantly increase the pKa of guest amines, stabilizing their protonated form in neutral solutions. nih.gov While studies often focus on simpler diamines or amino acids, the principles strongly support the potential for stable complex formation with the target biphenylamine. muni.cznih.gov

Host MoleculePotential Guest Interaction with this compound (protonated)Primary Driving Forces
Biphen nih.govarene Inclusion of biphenyl core within the macrocyclic cavity.π-π stacking, CH-π interactions. nih.gov
Cucurbit rsc.orguril Encapsulation of the biphenyl moiety.Hydrophobic effect, ion-dipole interactions at portals. nih.gov
Cyclodextrins (β-CD, γ-CD) Inclusion of the biphenyl group into the hydrophobic inner cavity.Hydrophobic effect, van der Waals forces. nih.gov

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.com The amphiphilic nature of this compound, possessing both hydrophobic (biphenyl) and hydrophilic/interactive (amine groups) regions, makes it a strong candidate for forming hierarchical structures like hydrogels and other nanostructures.

Formation of Supramolecular Hydrogels and Nanostructures

Supramolecular hydrogels are three-dimensional networks of self-assembled small molecules (gelators) that immobilize large amounts of water. acs.orgnih.gov The formation of these gels is driven by a balance of intermolecular forces that lead to the creation of entangled nanofibers. nih.govresearchgate.net

Derivatives of biphenyl conjugated to short peptides have been shown to be potent hydrogelators. researchgate.netnih.gov These molecules self-assemble into nanofibers and nanotubes, driven by a combination of hydrogen bonding and π-π stacking between the biphenyl units. nih.gov Given that this compound possesses two primary amine groups capable of forming an extensive hydrogen-bonding network and a biphenyl core for π-π stacking, it is highly likely to act as a hydrogelator under appropriate conditions (e.g., specific pH and concentration). The self-assembly process would likely involve the formation of one-dimensional fibrous structures that entangle to create the hydrogel network.

Chiral Supramolecular Assemblies and Superhelical Structures

While this compound is an achiral molecule, it can be a component of chiral supramolecular assemblies. Chirality can be induced in several ways:

Co-assembly with Chiral Molecules: Introducing a chiral co-gelator or guest molecule can bias the self-assembly process, leading to the formation of helical structures with a preferred handedness (a "sergeants-and-soldiers" effect).

Chiral Solvents: Assembling the molecule in a chiral solvent can template the formation of chiral aggregates.

Derivatization: Covalently attaching a chiral moiety, such as an L- or D-amino acid, to one or both of the amine groups would create a chiral building block. chemrxiv.org Research on poly(biphenylylacetylene)s has shown that attaching L-amino acid pendants can induce a preferred one-handed helical conformation in the polymer backbone. chemrxiv.org

The formation of such chiral structures often arises from a delicate balance of interactions where the initial chirality of a component is transferred and amplified throughout the supramolecular structure, leading to complex architectures like superhelical fibers. nih.govresearchgate.net Although biphenyls can exhibit axial chirality (atropisomerism) if rotation around the central single bond is hindered by bulky ortho substituents, the unsubstituted core of the title compound rotates freely, precluding inherent chirality. researchgate.netlibretexts.org

Intermolecular Interactions and Non-Covalent Bonding in Biphenylamine Assemblies

The supramolecular behavior of this compound is governed by a combination of non-covalent interactions that dictate its crystal packing and self-assembly in solution. ias.ac.in The analysis of crystal structures of related compounds, such as various biphenyl and aminophenyl derivatives, provides insight into the likely interactions. nih.govmdpi.com

The primary forces at play include:

Hydrogen Bonding: The -NH2 groups are excellent hydrogen bond donors and acceptors. In the solid state, extensive N-H···N hydrogen bonds are expected to be a dominant structure-directing interaction, forming chains, sheets, or more complex 3D networks. This is a critical interaction in the self-assembly of many amine-containing molecules.

π-π Stacking: The aromatic biphenyl core facilitates stacking interactions with neighboring molecules. These interactions, though weaker than hydrogen bonds, are crucial for the stabilization of aggregated structures, particularly in the formation of nanofibers for hydrogels. nih.gov In biphenyl crystals, C-H···π interactions also play a significant stabilizing role. nih.gov

Electrostatic Interactions: If the amine groups are protonated, strong electrostatic attractions with counter-ions or ion-dipole interactions with polar solvent molecules will become dominant forces, as seen in host-guest complexes.

A summary of the expected intermolecular interactions and their roles is presented below.

Interaction TypeDescriptionRole in Supramolecular Assembly
N-H···N Hydrogen Bonds Interaction between the amine hydrogen (donor) and a nitrogen lone pair (acceptor) on an adjacent molecule.Primary directional force for forming 1D or 2D networks; crucial for gelation and crystal packing. mdpi.com
π-π Stacking Face-to-face or offset stacking of the aromatic biphenyl rings.Stabilizes aggregates and nanofibers; contributes to the hydrophobic core in aqueous self-assembly. nih.govnih.gov
C-H···π Interactions Interaction of C-H bonds with the electron-rich face of an aromatic ring.Contributes to crystal packing stability and the fine-tuning of molecular arrangement. nih.gov
Ion-Dipole Interactions Attraction between protonated amine groups (cations) and polar groups (e.g., cucurbituril (B1219460) portals).Key for strong binding in host-guest complexes. nih.gov

Development of Chemosensors and Recognition Systems

Design Principles for Biphenylamine-Based Chemosensors

The design of chemosensors based on the biphenylamine framework involves the integration of a recognition unit (receptor) and a signaling unit (transducer) onto the biphenyl (B1667301) scaffold. The receptor is responsible for selectively binding the target analyte, while the transducer converts this binding event into a measurable signal, such as a change in fluorescence or color.

Derivatives of biphenylamine have been successfully employed in the design of fluorescent chemosensors for the detection of various metal ions. A notable example is a hydrazine-derived bis(2-hydroxybenzylidene)-[1,1′-biphenyl]-2,2′-dicarbohydrazide, which functions as a turn-on fluorescent sensor for both Al³⁺ and Zn²⁺ ions. rsc.org This sensor demonstrates high selectivity and sensitivity in an aqueous dimethylformamide (DMF) medium. rsc.org

Upon the addition of Al³⁺, the fluorescence intensity of the sensor increases at 458 nm, producing a bluish-white fluorescence under UV light. rsc.org In the presence of Zn²⁺, a similar enhancement is observed at 478 nm, resulting in a bluish-yellow fluorescence. rsc.org This differential response allows for the distinction between the two metal ions. The sensing mechanism is based on the formation of a 1:2 coordination complex between the sensor and the metal ions. rsc.org The chelation of the metal ions restricts the intramolecular rotation and inhibits photoinduced electron transfer (PET), leading to an enhancement of fluorescence. For Zn²⁺, the sensing is reversible with the addition of EDTA, which removes the metal ion from the complex. rsc.org However, the complex with Al³⁺ is not reversible under the same conditions. rsc.org

Another example of a biphenyl-derived Schiff base, a salicylhydrazone, has been developed as a fluorescent probe for the selective identification of Cu²⁺. nih.gov This sensor operates via a fluorescence quenching mechanism upon forming a 1:1 complex with Cu²⁺, with a low detection limit of 1.54 x 10⁻⁸ M. nih.gov

Sensor Target Ion(s) Sensing Mechanism Emission λ (nm) Detection Limit Reference
bis(2-hydroxybenzylidene)-[1,1′-biphenyl]-2,2′-dicarbohydrazideAl³⁺Turn-on Fluorescence458Not Reported rsc.org
bis(2-hydroxybenzylidene)-[1,1′-biphenyl]-2,2′-dicarbohydrazideZn²⁺Turn-on Fluorescence478Not Reported rsc.org
Biphenyl-derived salicylhydrazone Schiff base (BSS)Cu²⁺Fluorescence QuenchingNot Reported1.54 x 10⁻⁸ M nih.gov

The biphenylamine scaffold can be functionalized with hydrogen-bond donor groups, such as ureas and thioureas, to create effective anion recognition systems. frontiersin.orgresearchgate.netnih.govrsc.orgnih.gov These receptors operate by forming specific hydrogen bonds with the target anions, leading to a measurable signal. The selectivity of these systems can be tuned by modifying the structure of the receptor to complement the geometry and basicity of the target anion. nih.govnih.gov

For instance, molecular clefts functionalized with urea (B33335) or thiourea (B124793) moieties have been shown to bind various anions, with a general selectivity trend of F⁻ > Cl⁻ > Br⁻ > I⁻ for halides and H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻ for oxoanions in DMSO. frontiersin.orgresearchgate.netnih.gov The thiourea-based receptors generally exhibit stronger binding affinities than their urea counterparts due to the higher acidity of the thiourea protons. frontiersin.orgresearchgate.netnih.gov The binding event often results in a distinct color change, allowing for colorimetric detection. frontiersin.orgresearchgate.netnih.gov

Furthermore, poly(amine) biphenyl derivatives have been investigated as fluorescent sensors for both anions and cations, demonstrating the versatility of the biphenyl framework in designing dual-purpose recognition systems. monash.edursc.org

Biphenylamine derivatives can be incorporated into chromogenic and fluorogenic probes, where the binding of a specific analyte induces a change in the electronic properties of the molecule, resulting in a visible color change (chromogenic) or a change in fluorescence intensity (fluorogenic). researchgate.netmdpi.comnih.gov The design of these probes often involves creating a "push-pull" system where the biphenylamine unit can act as an electron donor.

The introduction of analyte-responsive groups allows for the selective detection of various species. For example, the reaction of a probe with the target can lead to the release of a colored or fluorescent molecule. This strategy has been used to develop probes for a range of analytes, from metal ions to biologically important molecules. researchgate.netmdpi.com The sensitivity and selectivity of these probes are highly dependent on the specific design of the recognition and signaling components.

Sensing Mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT)

The signaling mechanisms of many biphenylamine-based chemosensors are governed by photophysical processes such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). researchgate.net

Photoinduced Electron Transfer (PET): In a typical PET sensor, the molecule consists of a fluorophore, a spacer, and a receptor (the recognition site). In the "off" state (before binding the analyte), the fluorescence of the fluorophore is quenched due to electron transfer from the receptor. Upon binding of an analyte to the receptor, the electron-donating ability of the receptor is suppressed, which inhibits the PET process and "turns on" the fluorescence. rsc.org The aminomethyl group is a common component in PET-based sensors. nih.gov

Intramolecular Charge Transfer (ICT): ICT-based sensors are typically "push-pull" systems with an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, there is a transfer of electron density from the donor to the acceptor, leading to a large change in the dipole moment and often resulting in a red-shifted, solvent-dependent emission. The binding of an analyte can modulate the ICT process by altering the electron-donating or -accepting strength of the respective groups, leading to a change in the fluorescence signal. nih.gov In some cases, PET and ICT mechanisms can be combined in a single sensor to achieve enhanced sensitivity and selectivity. researchgate.net

Amide-Based Chemosensors and Schiff Base Derivatives

The amino groups of 4'-(aminomethyl)-[1,1'-biphenyl]-4-amine are readily derivatized to form amides and Schiff bases, which are versatile functionalities for constructing chemosensors.

Amide-Based Chemosensors: Amide groups are excellent hydrogen-bond donors and can be incorporated into receptors for anion recognition. researchgate.netrsc.orgdntb.gov.uaacs.org The preorganization of amide N-H groups within a macrocyclic or tripodal structure based on the biphenyl framework can lead to highly selective and strong binding of specific anions. For example, a biphenyl-containing amido Schiff base has been shown to be an effective fluorescent sensor for Al³⁺ and Zn²⁺. rsc.org

Schiff Base Derivatives: The condensation of the amino groups of biphenylamine derivatives with aldehydes or ketones yields Schiff bases (imines), which are widely used in the design of chemosensors for metal ions. epa.govresearchgate.netmdpi.comrsc.orgmdpi.comnih.govrsc.orgrsc.org The imine nitrogen and other donor atoms in the Schiff base ligand can coordinate with metal ions, leading to changes in the photophysical properties of the molecule. This can manifest as fluorescence enhancement (chelation-enhanced fluorescence, CHEF), fluorescence quenching, or a shift in the emission wavelength. The biphenyl unit in these Schiff bases provides a rigid backbone that can influence the selectivity and sensitivity of the sensor. rsc.orgnih.gov

Future Research Directions and Potential Academic Impact of 4 Aminomethyl 1,1 Biphenyl 4 Amine

The bifunctional aromatic amine, 4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine, represents a versatile molecular building block with significant potential in materials science and synthetic chemistry. Its rigid biphenyl (B1667301) core, combined with the distinct reactivity of its primary aromatic amine and benzylic amine functionalities, offers a unique platform for creating advanced materials and complex molecular architectures. Future research is poised to unlock its full potential, focusing on novel synthetic methodologies, predictive computational modeling, integration into multifunctional systems, and a deeper fundamental understanding of its structure-property relationships.

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